1,2,9-Nonanetriol
Overview
Description
Synthesis Analysis
The synthesis of various bicyclic and polycyclic compounds related to 1,2,9-Nonanetriol has been explored in several studies. For instance, a method to synthesize a 2,9-dioxabicyclo[3.3.1]nonane system, which is part of the azaspiracid natural products, was developed using a double intramolecular hetero-Michael addition (DIHMA) of a diol upon an ynone, resulting in a highly diastereoselective bicyclic ketal formation . Another study presented the synthesis of 2,6-dimethyl-9-aryl-9-phosphabicyclo[3.3.1]nonanes from 1,5-cyclooctadiene, which were then applied to asymmetric cyclization to produce chiral tetrahydroquinolines . Additionally, 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), a stable nitroxyl radical, was synthesized through a practical three-step route and demonstrated high activity in the catalytic oxidation of alcohols .
Molecular Structure Analysis
The molecular structures of several related compounds have been elucidated using various analytical techniques. For example, the structure of 3,9-dioxa-2,4-diphosphabicyclo[3.3.1]nonanes was established by X-ray diffraction analysis, and the NMR spectra of these new compounds were discussed . In another study, the crystal structure of nonane-1,9-diaminium chloride chloroacetate–hydroxyacetic acid was determined at low temperature, revealing a fully extended aliphatic chain of 1,9-diamine and a layer structure governed by hydrogen bond interactions .
Chemical Reactions Analysis
The reactivity of related bicyclic compounds has been investigated, showing a variety of chemical transformations. For instance, 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane was used as a scaffold for the nucleophilic substitution of azides and cyanides, facilitated by neighboring-group participation by the sulfur atom . The compound 9-Chlorobicyclo[6.1.0]Non-1(9)-ene underwent ring-opening reactions to generate different products, including cyclooctenyl chlorocarbene, which further reacted with water to give (E)-2-(chloromethylene)cyclooctanol and cyclooctene-1-carboxaldehyde .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 1,2,9-Nonanetriol are not directly discussed in the provided papers, the studies do provide insights into the properties of structurally related compounds. For example, the stability of ABNO as a nitroxyl radical suggests potential for use in various oxidation reactions due to its high activity and stability . The crystallographic analysis of nonane-1,9-diaminium chloride chloroacetate–hydroxyacetic acid provides detailed information on the molecular conformation and hydrogen bonding patterns, which are crucial for understanding the physical properties of these compounds .
Scientific Research Applications
Nanoparticle Synthesis
The compound 1,2,9-Nonanetriol may not have been directly identified in the literature for specific applications, but closely related chemicals have shown significant potential in various scientific research areas. For example, 9-Borabicyclo [3.3.1] nonane (9-BBN) has been utilized as a reducing agent for the synthesis of gold nanoparticles, illustrating the potential for related compounds in nanotechnology applications. This method was successful in creating gold nanoparticles with an average size of 3.3 nm, indicating the utility of similar compounds in the field of nanomaterials (Sardar & Shumaker-Parry, 2009).
Biopolyester Production
Research into the enzymatic production of biopolyesters using renewable fatty acids has also been explored, with studies investigating the whole-cell biosynthesis of 1,9-nonanedioic acid from oleic acid. This approach was utilized for the production of long-chain biopolyesters, demonstrating the potential for 1,2,9-Nonanetriol and related compounds in the development of sustainable materials (Lee et al., 2019).
Catalysis
The use of 9-Borabicyclo[3.3.1]nonane (H-B-9-BBN) in catalysis for the synthesis of gem-Diborylalkanes showcases another area where related compounds could have significant applications. This method indicates the versatility of such compounds in organic synthesis and catalytic processes, offering potential pathways for the development of new chemical reactions (Docherty et al., 2020).
Biosynthesis of Chemicals
The biosynthesis of 1,2,4-Butanetriol from glucose through engineered pathways in E. coli suggests a method for producing valuable chemicals from renewable resources. This innovative approach signifies the importance of similar compounds in industrial biotechnology, potentially allowing for the sustainable production of bulk chemicals from simple sugars (Li et al., 2014).
Safety And Hazards
According to the safety data sheet, if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately, and the area should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . Always seek medical attention in these situations .
properties
IUPAC Name |
nonane-1,2,9-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O3/c10-7-5-3-1-2-4-6-9(12)8-11/h9-12H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUVVDHSUIKLPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(CO)O)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90597398 | |
Record name | Nonane-1,2,9-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90597398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,9-Nonanetriol | |
CAS RN |
382631-42-7 | |
Record name | Nonane-1,2,9-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90597398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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